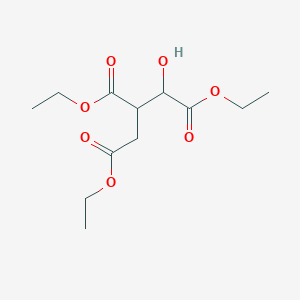

Triethyl isocitrate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

triethyl 1-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O7/c1-4-17-9(13)7-8(11(15)18-5-2)10(14)12(16)19-6-3/h8,10,14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSUGKVPVMLOQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(C(=O)OCC)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16496-37-0 | |

| Record name | Triethyl isocitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016496370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIETHYL ISOCITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U1FQ685F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

triethyl isocitrate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triethyl isocitrate, including its chemical identity, physicochemical properties, and relevant biological and analytical information. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Properties

This compound is the triethyl ester of isocitric acid. It is an isomer of the more common triethyl citrate.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16496-37-0 | [1] |

| Molecular Formula | C₁₂H₂₀O₇ | [1] |

| Molecular Weight | 276.28 g/mol | [1] |

| IUPAC Name | triethyl 1-hydroxypropane-1,2,3-tricarboxylate | [1] |

| Synonyms | Isocitric acid, triethyl ester; Pentaric acid, 2,3-dideoxy-3-(ethoxycarbonyl)-, diethyl ester | [1] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Source(s) |

| XLogP3 | 0.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 11 | [1] |

| Exact Mass | 276.12090297 Da | [1] |

| Polar Surface Area | 99.1 Ų | [1] |

Synthesis

Experimental Protocol: Synthesis of Triethyl Citrate (Analogous Procedure)

A preparation method for triethyl citrate involves the esterification of citric acid with ethanol.[3] The raw materials include citric acid, ethanol, and catalysts such as p-toluenesulfonic acid, phosphorous acid, and tetraethyl titanate.[3] The process is carried out via esterification, polymerization, and neutralization.[3] This process can be adapted for this compound by substituting citric acid with isocitric acid.

Biological Activity and Metabolism

This compound, as an ester of isocitric acid, may interact with enzymes that recognize isocitrate as a substrate. One such key enzyme is isocitrate lyase, which is part of the glyoxylate cycle.[2]

Proposed Metabolic Pathway

Based on the metabolism of the structurally similar acetyl triethyl citrate, it is proposed that this compound is metabolized via hydrolysis by esterases.[4] This would result in the sequential loss of ethyl groups.

Caption: Proposed metabolic pathway of this compound via hydrolysis.

Experimental Protocol: Enzymatic Assay of Isocitrate Lyase

This protocol can be adapted to investigate the interaction of this compound with isocitrate lyase. The principle of the assay is to measure the formation of glyoxylate, a product of the isocitrate lyase reaction.[5]

Principle: Isocitrate --(Isocitrate Lyase)--> Succinate + Glyoxylate Glyoxylate + Phenylhydrazine --> Glyoxylate Phenylhydrazone (absorbs at 324 nm)

Reagents:

-

Buffer: 50 mM Imidazole Buffer, pH 6.8[5]

-

Cofactor: 50 mM Magnesium Chloride (MgCl₂)[5]

-

Chelator: 10 mM Ethylenediaminetetraacetic Acid (EDTA)[5]

-

Detection Reagent: 40 mM Phenylhydrazine HCl[5]

-

Substrate: 10 mM DL-Isocitric Acid (or this compound for inhibition studies)[5]

-

Enzyme: Isocitrate Lyase solution (0.05 - 0.07 units/mL)[5]

Procedure:

-

In a cuvette, combine the buffer, MgCl₂, EDTA, and phenylhydrazine solutions.[5]

-

Add the substrate (isocitric acid). For inhibition studies, this compound would be added at varying concentrations.[5]

-

Equilibrate the mixture to 30°C.[5]

-

Initiate the reaction by adding the isocitrate lyase enzyme solution.[5]

-

Monitor the increase in absorbance at 324 nm for approximately 5 minutes.[5]

-

Calculate the rate of reaction from the linear portion of the absorbance curve.[5]

Analytical Methodology

The analysis of this compound can be performed using standard chromatographic and spectroscopic techniques. Method validation should be conducted according to ICH guidelines.[6]

Experimental Protocol: HPLC Method for a Related Compound (Triethyl Citrate)

A gradient reversed-phase HPLC method developed for a formulation containing clindamycin and triethyl citrate can be adapted for the analysis of this compound.[7]

-

Column: Waters Xterra RP18 (4.6 mm x 100 mm, 3.5 µm)[7]

-

Mobile Phase A: 10 mM carbonate buffer, pH 10.5[7]

-

Mobile Phase B: Acetonitrile[7]

-

Detection: UV at 214 nm[7]

-

Gradient: A suitable gradient program should be developed to ensure adequate separation of this compound from any impurities or other components in the sample matrix.

Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and robustness.[6]

Applications in Drug Development

Esters of citric acid, such as triethyl citrate, are used as plasticizers in pharmaceutical coatings.[8] this compound may have similar applications. Its potential interaction with enzymes like isocitrate lyase could also be explored for therapeutic purposes, particularly in microorganisms that rely on the glyoxylate cycle.[9]

Logical Workflow for this compound Analysis

Caption: General workflow for the analysis of this compound.

References

- 1. This compound | C12H20O7 | CID 11403129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 16496-37-0 | Benchchem [benchchem.com]

- 3. Preparation method of non-toxic and efficient plasticizer triethyl citrate (2012) | Lianchao Xiao | 2 Citations [scispace.com]

- 4. Pharmacokinetics and Metabolism of Acetyl Triethyl Citrate, a Water-Soluble Plasticizer for Pharmaceutical Polymers in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. database.ich.org [database.ich.org]

- 7. Development and validation of a gradient HPLC method for the determination of clindamycin and related compounds in a novel tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Triethyl Isocitrate from Isocitric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of triethyl isocitrate from isocitric acid. While specific literature detailing the synthesis of this compound is limited, this document leverages established principles of Fischer esterification and detailed protocols for the synthesis of its structural isomer, triethyl citrate, to provide a robust theoretical and practical framework. This guide includes a review of the underlying chemical principles, detailed experimental protocols, quantitative data tables, and process visualizations to aid researchers in the successful synthesis and purification of this compound.

Introduction

This compound (triethyl 1-hydroxypropane-1,2,3-tricarboxylate) is the triethyl ester of isocitric acid, a key intermediate in the Krebs cycle. Its structural similarity to the widely used excipient and plasticizer, triethyl citrate, suggests potential applications in pharmaceutical formulations, polymer science, and as a specialty solvent. The synthesis of this compound is achieved through the Fischer esterification of isocitric acid with ethanol. This guide will provide a detailed methodology for this synthesis, drawing upon established procedures for similar compounds.

Core Chemical Principles: Fischer Esterification

The synthesis of this compound from isocitric acid is a classic example of a Fischer esterification reaction. This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water.[1][2] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the product side.[1] This is typically accomplished by using a large excess of the alcohol (ethanol in this case) and/or by removing water as it is formed.[1][3]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[2]

Experimental Protocols

The following protocols are based on well-documented procedures for the synthesis of triethyl citrate and are expected to be highly applicable to this compound synthesis with minor optimization.[4][5]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Isocitric Acid | ≥95% | Commercially Available |

| Anhydrous Ethanol | ≥99.5% | Commercially Available |

| Sulfuric Acid (H₂SO₄) | 98% (or other acid catalyst) | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |

| Activated Carbon | Decolorizing Grade | Commercially Available |

| Diethyl Ether (for extraction) | Reagent Grade | Commercially Available |

Synthesis Procedure (Catalytic Method)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isocitric acid and a 5 to 10-fold molar excess of anhydrous ethanol.[1]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% w/w of isocitric acid) to the stirred mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst until effervescence ceases.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: To the remaining residue, add deionized water and diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer with diethyl ether twice more.

-

Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine (saturated NaCl solution).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.

-

Purification: The crude this compound can be further purified by vacuum distillation.

Synthesis Procedure (Non-Catalytic Method)

A catalyst-free method has been reported for the synthesis of triethyl citrate, which may be applicable to this compound.[4][5]

-

Reaction Setup: Prepare a 30-40% aqueous solution of isocitric acid.

-

Esterification: Add a molar excess of anhydrous ethanol to the isocitric acid solution. Heat the mixture with stirring at a temperature below 85°C.[4]

-

Neutralization and Purification: Follow steps 4-9 from the catalytic method.

Quantitative Data

The following tables summarize typical quantitative parameters based on the synthesis of triethyl citrate, which are expected to be a good starting point for the synthesis of this compound.

Table 1: Reaction Parameters

| Parameter | Value Range | Notes |

| Molar Ratio (Ethanol:Isocitric Acid) | 5:1 to 10:1 | A large excess of ethanol drives the equilibrium towards the product.[1] |

| Catalyst Loading (H₂SO₄) | 1-2% (w/w of isocitric acid) | Other acid catalysts like p-toluenesulfonic acid can also be used.[2] |

| Reaction Temperature | 80-90°C | Gentle reflux temperature of ethanol. |

| Reaction Time | 4-8 hours | Monitor by TLC for completion. |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | triethyl 1-hydroxypropane-1,2,3-tricarboxylate | [6] |

| CAS Number | 16496-37-0 | [6] |

| Molecular Formula | C₁₂H₂₀O₇ | [6] |

| Molecular Weight | 276.29 g/mol | [6] |

| Purity (commercially available) | 95% | [6] |

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. CN104447326A - Preparation method of triethyl citrate - Google Patents [patents.google.com]

- 5. WO2018094756A1 - Process for producing triethyl citrate - Google Patents [patents.google.com]

- 6. Triethyl 1-hydroxypropane-1,2,3-tricarboxylate 95% | CAS: 16496-37-0 | AChemBlock [achemblock.com]

The Biological Significance of Triethyl Isocitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the biological properties of triethyl citrate and acetyl triethyl citrate. However, specific research on triethyl isocitrate is limited. This guide synthesizes the available information on this compound and, where direct data is unavailable, draws upon findings from structurally similar citrate esters to provide a comprehensive overview for research and development.

Introduction

This compound is an ester of isocitric acid, a key intermediate in the Tricarboxylic Acid (TCA) cycle.[1] Its structural similarity to isocitrate suggests a potential role as a metabolic modulator, capable of influencing cellular energy production and biosynthetic pathways. This technical guide provides an in-depth exploration of the known and potential biological significance of this compound, with a focus on its biochemical interactions, and presents methodologies for its further investigation.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental to its study and application in biological systems.

| Property | Value | Reference |

| IUPAC Name | triethyl 1-hydroxypropane-1,2,3-tricarboxylate | [1] |

| Molecular Formula | C₁₂H₂₀O₇ | [1] |

| Molecular Weight | 276.28 g/mol | [1] |

| CAS Number | 16496-37-0 | [1] |

Biochemical Role and Interaction with the TCA Cycle

This compound, as an analog of isocitrate, is hypothesized to interact with enzymes of the Tricarboxylic Acid (TCA) cycle, a central metabolic hub for cellular respiration and biosynthesis.[1] The primary point of interaction is expected to be with enzymes that utilize isocitrate as a substrate.

Potential Inhibition of 2-Oxoglutarate Dehydrogenase

Caption: Hypothetical interaction of this compound with the TCA cycle.

Toxicology and Safety Profile

Direct toxicological studies on this compound are not extensively reported. However, data from its structural isomer, triethyl citrate, which is generally recognized as safe (GRAS) by the FDA, can provide some initial insights.[2]

Toxicological Data for Triethyl Citrate

The following table summarizes key toxicological data for triethyl citrate. It is crucial to note that while structurally similar, these values may not be directly applicable to this compound and dedicated studies are required.

| Study Type | Species | Route of Administration | Key Findings | Reference |

| Acute Toxicity (LD50) | Rat | Oral | 8 g/kg | [2] |

| Acute Toxicity (LD50) | Cat | Oral | 4 g/kg | [2] |

| Short-term Toxicity | Rat | Oral (in diet) | No toxic effects observed at 1, 2, and 4 g/kg for 8 weeks. | [2] |

| Long-term Toxicity | Rat | Oral (in diet) | No adverse effects on blood, urine, gross and histopathology at up to 3% in the diet for 2 years. | [2] |

Experimental Protocols

To rigorously assess the biological significance of this compound, well-defined experimental protocols are necessary. The following sections detail generalized methodologies for investigating its effects on cellular metabolism.

Protocol for Assessing Effects on Cellular Respiration

This protocol outlines a method to determine the impact of this compound on mitochondrial function using high-resolution respirometry.

Objective: To quantify changes in cellular oxygen consumption rates in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., HepG2, A549)

-

Cell culture medium and supplements

-

This compound

-

High-resolution respirometer (e.g., Oroboros O2k)

-

Substrates and inhibitors for mitochondrial respiration (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone, antimycin A)

Methodology:

-

Cell Culture: Culture cells to the desired confluency under standard conditions.

-

Treatment: Incubate cells with varying concentrations of this compound for a predetermined duration.

-

Cell Preparation: Harvest and resuspend cells in a respiration medium.

-

Respirometry:

-

Load the cell suspension into the respirometer chambers.

-

Establish a baseline routine respiration rate.

-

Sequentially add mitochondrial substrates and inhibitors to assess different respiratory states (e.g., LEAK respiration, oxidative phosphorylation capacity, electron transport system capacity).

-

-

Data Analysis: Analyze the oxygen consumption rates to determine the specific effects of this compound on mitochondrial function.

Caption: Experimental workflow for cellular respiration analysis.

Protocol for GC-MS Based Metabolomics

This protocol describes a general procedure for analyzing changes in the cellular metabolome following treatment with this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify changes in intracellular metabolite levels to understand the metabolic pathways affected by this compound.

Materials:

-

Cell line of interest

-

This compound

-

Methanol, Chloroform, Water (for extraction)

-

Derivatization agents (e.g., Methoxyamine hydrochloride, MSTFA)

-

Internal standards

-

GC-MS system

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocol.

-

Metabolite Extraction:

-

Quench metabolic activity rapidly (e.g., with liquid nitrogen).

-

Extract metabolites using a cold methanol/chloroform/water solvent system.

-

-

Derivatization: Chemically modify the extracted metabolites to increase their volatility for GC-MS analysis.

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate metabolites based on their retention times and identify them based on their mass spectra.

-

-

Data Analysis:

-

Process the raw data to identify and quantify metabolites.

-

Perform statistical analysis to identify significant changes in metabolite levels between control and treated groups.

-

Conduct pathway analysis to determine the metabolic pathways impacted.

-

Caption: Workflow for GC-MS based metabolomics.

Conclusion and Future Directions

This compound presents an intriguing subject for research in metabolic modulation. While direct evidence of its biological activity is currently sparse, its structural relationship to a key TCA cycle intermediate suggests a high potential for interaction with cellular energy pathways. The methodologies outlined in this guide provide a framework for future investigations to elucidate the specific mechanisms of action and potential therapeutic applications of this compound. Further research is warranted to establish its enzyme kinetics, in vivo metabolic fate, and comprehensive safety profile.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural and Physicochemical Differences Between Triethyl Isocitrate and Triethyl Citrate

This technical guide provides a comprehensive comparison of this compound and triethyl citrate, two isomeric esters of significant interest in various scientific and industrial fields, including pharmaceuticals. The document elucidates their core structural differences, comparative physicochemical properties, and synthesis methodologies.

Core Structural Differences

This compound and triethyl citrate are structural isomers, sharing the same molecular formula (C₁₂H₂₀O₇) and molecular weight (276.28 g/mol ).[1][2] The critical distinction between them lies in the position of the hydroxyl (-OH) group on the propane backbone of the parent acid.

-

This compound: The IUPAC name is triethyl 1-hydroxypropane-1,2,3-tricarboxylate.[1] In this molecule, the hydroxyl group is located on the first carbon atom (C1) of the propane chain.

-

Triethyl Citrate: The IUPAC name is triethyl 2-hydroxypropane-1,2,3-tricarboxylate.[2] Here, the hydroxyl group is positioned on the central carbon atom (C2).[1]

This positional isomerism of the hydroxyl group can influence the molecule's reactivity, solubility, and stability.[1]

Comparative Physicochemical Data

The following table summarizes the key quantitative data for both compounds. Data for this compound is less commonly reported in literature compared to the widely used triethyl citrate.

| Property | This compound | Triethyl Citrate |

| IUPAC Name | triethyl 1-hydroxypropane-1,2,3-tricarboxylate[1] | triethyl 2-hydroxypropane-1,2,3-tricarboxylate[2] |

| Molecular Formula | C₁₂H₂₀O₇[1] | C₁₂H₂₀O₇[2][3] |

| Molecular Weight | 276.283 g/mol [1] | 276.28 g/mol [2] |

| CAS Number | 16496-37-0[1] | 77-93-0[4] |

| Appearance | - | Oily, colorless liquid[3][5] |

| Melting Point | - | -55 °C[2][3] |

| Boiling Point | - | 294 °C[2][3] |

| Density | - | 1.137 g/mL at 25 °C[3] |

| Solubility in Water | - | 6.5 g/100 mL (6.50 x 10⁴ mg/L)[2][6] |

| Flash Point | - | 155 °C[2] |

| Refractive Index | - | 1.439 - 1.441 at 20°C[4] |

Experimental Protocols: Synthesis

Both esters are synthesized via the esterification of their respective parent acids with ethanol.

3.1. Synthesis of this compound

The synthesis of this compound is achieved through the esterification of isocitric acid with ethanol.[1]

-

Reactants: Isocitric acid and anhydrous ethanol. A molar ratio of 1:3 to 1:4 (isocitric acid to ethanol) is typically used to ensure complete esterification.[1]

-

Procedure:

-

Dissolution: The isocitric acid is first dissolved in water to create a 30-40% solution to enhance its reactivity with ethanol.[1]

-

Esterification: The ethanol is added to the isocitric acid solution in the presence of a suitable acid catalyst (e.g., sulfuric acid). The mixture is refluxed to drive the reaction to completion.

-

Neutralization: After the reaction, the mixture is cooled, and the excess acid is neutralized to stabilize the product.[1]

-

Purification: The final product is purified through washing, filtration, and decolorization to remove by-products and unreacted reagents.[1]

-

3.2. Synthesis of Triethyl Citrate

Triethyl citrate is synthesized by the esterification of citric acid with ethanol, a process that has been optimized for industrial-scale production.[7][8]

-

Reactants: Citric acid and ethanol.

-

Catalyst: A variety of catalysts can be used, including mineral acids, but for greener and more efficient processes, solid acid catalysts like macroporous Amberlyst ion-exchange resins or modified zeolites are often employed.[8][9][10]

-

Procedure (Reactive Distillation): A continuous reactive distillation process is a preferred industrial method.[7][8]

-

Workflow: The process can involve a prereactor followed by a reactive distillation column.[8] In some schemes, a simple distillation column is placed after the prereactor to remove water before the mixture enters the reactive distillation column.[8]

-

Reaction and Separation: In the reactive distillation column, the esterification reaction occurs in the presence of the catalyst. The continuous removal of water (a byproduct) from the reaction mixture shifts the equilibrium towards the formation of the triethyl citrate product.

-

Yield: This method can achieve a high product yield, often exceeding 98.5 wt%.[8] The main byproduct is typically diethyl citrate.[8]

-

Applications in Research and Drug Development

While structurally similar, the applications of these two isomers have historically diverged.

-

This compound: This compound is primarily used as a reference standard in analytical chemistry.[1] In biological research, it serves as a tool to study metabolic pathways, particularly the tricarboxylic acid (TCA) cycle, due to its structural similarity to citric acid.[1] It has been shown to inhibit certain enzymes within this cycle.[1]

-

Triethyl Citrate: Triethyl citrate has a well-established profile in the pharmaceutical and food industries.[11]

-

Pharmaceutical Plasticizer: It is widely used as a plasticizer in tablet and capsule coatings.[1][11][12][13] Its function is to enhance the flexibility and durability of polymer films in coatings, preventing them from cracking.[11][14] This is crucial for various formulations, including immediate-release, sustained-release, and enteric-coated products.[13]

-

Drug Delivery: By modulating the viscosity and physical properties of coatings, triethyl citrate helps control the release profiles of active pharmaceutical ingredients (APIs).[1][11]

-

Food Additive (E1505): It is used as a food additive to stabilize foams, particularly as a whipping aid for egg whites, and also acts as a solvent and emulsifier.[3][11]

-

Safety: It is generally regarded as a nontoxic and nonirritant material, and it is GRAS (Generally Recognized as Safe) listed.[13]

-

References

- 1. This compound | 16496-37-0 | Benchchem [benchchem.com]

- 2. Triethyl Citrate | C12H20O7 | CID 6506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triethyl citrate - Wikipedia [en.wikipedia.org]

- 4. fao.org [fao.org]

- 5. Triethyl citrate | 77-93-0 [chemicalbook.com]

- 6. Triethyl citrate - Sciencemadness Wiki [sciencemadness.org]

- 7. The synthesis of triethyl citrate_Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Triethyl Citrate (TEC): Plasticizer for Pharma Coatings & Food Additive - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 12. Triethyl citrate: Significance and symbolism [wisdomlib.org]

- 13. phexcom.com [phexcom.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

Navigating the Solubility Landscape of Triethyl Isocitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of triethyl isocitrate in aqueous and organic solvents. Due to the limited availability of specific data for this compound, this document also includes comparative data for its close isomer, triethyl citrate, to offer a broader context for researchers.

Core Compound: this compound

This compound, systematically known as triethyl 1-hydroxypropane-1,2,3-tricarboxylate, is an ester of isocitric acid and ethanol.[1] Its chemical structure and properties are distinct from its more commonly studied isomer, triethyl citrate.

Chemical Identifiers:

-

IUPAC Name: triethyl 1-hydroxypropane-1,2,3-tricarboxylate[1]

-

Molecular Formula: C₁₂H₂₀O₇[1]

-

Molecular Weight: 276.28 g/mol [1]

-

CAS Number: 16496-37-0[1]

Despite a thorough review of scientific literature, specific quantitative solubility data for this compound in various aqueous and organic solvents remains largely unavailable. The focus of research has predominantly been on its isomer, triethyl citrate.

Comparative Analysis: Triethyl Citrate Solubility

To provide a frame of reference, this section details the solubility of the closely related isomer, triethyl citrate (triethyl 2-hydroxypropane-1,2,3-tricarboxylate; CAS Number: 77-93-0). While not the primary subject of this guide, this data can offer insights into the expected behavior of citrate esters.

| Solvent | Solubility | Temperature (°C) |

| Water | 6.5 g/100 mL | 25 |

| Water | 5.7 g/100 mL | 25 |

| Peanut Oil | Soluble 1 in 125 | Not Specified |

| Ethanol (95%) | Miscible | Not Specified |

| Acetone | Miscible | Not Specified |

| Propan-2-ol | Miscible | Not Specified |

| Diethyl Ether | Miscible | Not Specified |

| Carbon Tetrachloride | Slightly Soluble | Not Specified |

Experimental Protocol: General Method for Solubility Determination

In the absence of a specific published protocol for this compound, a general method for determining the solubility of a test chemical, adapted from established laboratory procedures, is provided below. This protocol can be tailored to assess the solubility of this compound in various solvents.

Objective: To determine the approximate solubility of a test chemical in a given solvent.

Materials:

-

Test chemical (this compound)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Incubator or water bath capable of maintaining 37°C

-

Visual inspection apparatus (e.g., microscope or clear viewing background)

Procedure:

-

Initial High Concentration:

-

Weigh a precise amount of the test chemical (e.g., 10 mg) into a glass vial.

-

Add a small, measured volume of the solvent (e.g., 0.5 mL) to achieve a high starting concentration (e.g., 20 mg/mL).

-

-

Mechanical Agitation:

-

Gently mix the sample at room temperature.

-

Vortex the vial for 1-2 minutes.

-

If the chemical is not fully dissolved, sonicate in a water bath for up to 5 minutes.

-

-

Thermal Treatment:

-

If the chemical remains undissolved, warm the solution to 37°C for a period of 5 to 60 minutes.

-

-

Visual Assessment:

-

Carefully observe the solution against a clear background. A chemical is considered dissolved if the solution is clear with no visible particles, cloudiness, or precipitate.

-

-

Serial Dilution for Insoluble Compounds:

-

If the test chemical is insoluble at the initial concentration, increase the solvent volume by a factor of 10 to decrease the concentration (e.g., to 2 mg/mL).

-

Repeat the mechanical agitation and thermal treatment steps.

-

Continue this process of serial dilution until the chemical fully dissolves or the desired lower limit of solubility is reached.

-

Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of chemical solubility.

Conclusion

While quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides the available foundational knowledge and a practical framework for its experimental determination. The comparative data for triethyl citrate serves as a useful, albeit indirect, reference for researchers. As new research emerges, it will be crucial to update our understanding of the specific physicochemical properties of this compound to better support its potential applications in research and drug development.

References

The Potential Role of Triethyl Isocitrate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethyl isocitrate, a triethyl ester of isocitric acid, is a molecule with the potential to influence cellular metabolism, primarily through its hydrolysis product, isocitrate. While direct experimental data on the metabolic effects of this compound is limited in publicly available literature, its chemical structure suggests a direct route into the heart of cellular energy production: the citric acid cycle. This technical guide provides an in-depth analysis of the theoretical role of this compound, focusing on its metabolic conversion and the subsequent impact on key enzymatic steps within the citric acid cycle. Detailed experimental protocols are provided to facilitate further research into this compound, and key metabolic pathways and experimental workflows are visualized to aid in conceptual understanding.

Introduction: Biochemical Profile of this compound

This compound (CAS 16496-37-0) is the triethyl ester of isocitric acid, an isomer of citric acid.[1] Its esterified nature is predicted to enhance its lipophilicity compared to isocitric acid, potentially facilitating its transport across cellular membranes. Once inside the cell, it is anticipated that cellular esterases will hydrolyze this compound into isocitric acid and three molecules of ethanol. This positions isocitrate as the primary bioactive metabolite of this compound.

Presumed Metabolic Fate and Entry into the Citric Acid Cycle

The central hypothesis for the metabolic role of this compound is its function as a pro-nutrient, delivering isocitrate directly to the cell. Isocitrate is a key intermediate in the citric acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production and biosynthesis.

The entry of exogenous isocitrate, derived from this compound, would directly feed into the TCA cycle, potentially influencing the flux through this pathway and impacting cellular energy status and biosynthetic capabilities.

Impact on Key Metabolic Enzymes

The introduction of isocitrate into the cellular milieu will directly affect the enzymes that utilize it as a substrate: aconitase and isocitrate dehydrogenase. Furthermore, downstream effects on other TCA cycle enzymes are plausible.

Aconitase

Aconitase is a bifunctional enzyme that catalyzes the reversible isomerization of citrate to isocitrate via a cis-aconitate intermediate. An increased concentration of isocitrate could potentially drive the reverse reaction, leading to an accumulation of citrate and cis-aconitate, depending on the cellular metabolic state.

Isocitrate Dehydrogenase (IDH)

Isocitrate dehydrogenase is a critical regulatory point in the TCA cycle. It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, generating NADH or NADPH. An increased availability of isocitrate would be expected to increase the forward reaction rate of IDH, leading to higher levels of α-ketoglutarate and reduced coenzymes, thereby boosting the cell's energy and reducing power.

Potential Inhibition of 2-Oxoglutarate Dehydrogenase Complex

Some evidence suggests that triethyl citrate (a structurally similar compound) may inhibit the 2-oxoglutarate dehydrogenase complex (OGDHC). It is plausible that this compound could exert a similar inhibitory effect. OGDHC is the subsequent enzyme in the TCA cycle after IDH, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. Inhibition of OGDHC could lead to an accumulation of α-ketoglutarate.

Quantitative Data: Enzyme Kinetics

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Organism/Tissue |

| 2-Oxoglutarate Dehydrogenase Complex | 2-Oxoglutarate | 0.15 | - | Azotobacter vinelandii[2] |

| 2-Oxoglutarate Dehydrogenase Complex | CoA | 0.014 | - | Azotobacter vinelandii[2] |

| 2-Oxoglutarate Dehydrogenase Complex | NAD+ | 0.17 | - | Azotobacter vinelandii[2] |

| 2-Oxoglutarate Dehydrogenase Complex | 2-Oxoglutarate | 0.220 | - | Mammalian |

| 2-Oxoglutarate Dehydrogenase Complex | CoA | 0.025 | - | Mammalian[3] |

| 2-Oxoglutarate Dehydrogenase Complex | NAD+ | 0.050 | - | Mammalian[3] |

| 2-Oxoglutarate Dehydrogenase | 2-Oxoglutarate | 0.14 ± 0.04 | 9 ± 3 | -[4] |

Note: Vmax values are highly dependent on the specific assay conditions and enzyme preparation and are therefore not always directly comparable.

Experimental Protocols

To investigate the potential role of this compound in cellular metabolism, a series of in vitro experiments can be conducted.

General Cell Culture Protocol for Metabolic Analysis

-

Cell Seeding: Plate cells of interest (e.g., HepG2, a human liver cancer cell line) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO. The final concentration of the solvent in the cell culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced cellular stress.

-

Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (solvent only) group.

-

Metabolite Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Analysis: Analyze the extracted metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS) to quantify changes in the levels of TCA cycle intermediates and other related metabolites.

Aconitase Activity Assay

This assay measures the conversion of isocitrate to cis-aconitate, which can be monitored by the increase in absorbance at 240 nm.

-

Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.4.

-

Substrate: Isocitrate solution.

-

Cell or tissue lysate.

-

-

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

In a UV-transparent 96-well plate, add the assay buffer and the cell lysate.

-

Initiate the reaction by adding the isocitrate substrate.

-

Immediately measure the increase in absorbance at 240 nm over time using a spectrophotometer.

-

The rate of change in absorbance is proportional to the aconitase activity.

-

Isocitrate Dehydrogenase (IDH) Activity Assay

This assay measures the reduction of NAD+ or NADP+ to NADH or NADPH, respectively, which can be monitored by the increase in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2 or MnCl2.

-

Substrate: Isocitrate solution.

-

Cofactor: NAD+ or NADP+ solution.

-

Cell or tissue lysate.

-

-

Procedure:

-

Prepare cell or tissue lysates.

-

In a 96-well plate, add the assay buffer, cofactor, and cell lysate.

-

Initiate the reaction by adding the isocitrate substrate.

-

Measure the increase in absorbance at 340 nm over time.

-

The rate of change in absorbance is proportional to the IDH activity.

-

2-Oxoglutarate Dehydrogenase Complex (OGDHC) Activity Assay

This assay measures the reduction of NAD+ to NADH, coupled to the conversion of α-ketoglutarate to succinyl-CoA.

-

Reagents:

-

Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.5, containing MgCl2, thiamine pyrophosphate (TPP), and cysteine-HCl.

-

Substrate: α-ketoglutarate solution.

-

Cofactors: Coenzyme A (CoA) and NAD+ solutions.

-

Mitochondrial fraction or cell lysate.

-

-

Procedure:

-

Isolate mitochondria or prepare cell lysates.

-

In a 96-well plate, add the assay buffer, cofactors, and mitochondrial/cell lysate.

-

Initiate the reaction by adding the α-ketoglutarate substrate.

-

Measure the increase in absorbance at 340 nm over time.

-

The rate of change in absorbance is proportional to the OGDHC activity.

-

Signaling Pathways and Logical Relationships

The metabolic perturbations caused by an influx of isocitrate can have downstream effects on cellular signaling. For instance, the production of α-ketoglutarate by IDH is significant as α-ketoglutarate is a key cofactor for numerous dioxygenases, including those involved in epigenetic modifications and hypoxia signaling.

Conclusion and Future Directions

This compound presents an interesting tool for modulating cellular metabolism by providing a direct precursor to the citric acid cycle intermediate, isocitrate. While the current body of literature lacks direct quantitative data on its cellular effects, the established biochemistry of the citric acid cycle allows for the formulation of clear hypotheses regarding its potential impact. The experimental protocols outlined in this guide provide a roadmap for researchers to investigate these hypotheses and elucidate the precise role of this compound in cellular metabolism. Future studies should focus on performing metabolomics and flux analysis in various cell types upon treatment with this compound to provide the much-needed quantitative data to validate its presumed metabolic fate and effects. Such research will be invaluable for drug development professionals exploring novel ways to manipulate cellular energy and biosynthesis for therapeutic purposes.

References

- 1. This compound | 16496-37-0 | Benchchem [benchchem.com]

- 2. Kinetic properties of the 2-oxoglutarate dehydrogenase complex from Azotobacter vinelandii evidence for the formation of a precatalytic complex with 2-oxoglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Oxoglutarate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]

A Technical Guide to the Hypothetical Enzymatic Conversion of Isocitrate to Triethyl Isocitrate

Disclaimer: As of October 2025, a comprehensive review of scientific literature reveals no established or documented methods for the enzymatic conversion of isocitrate to triethyl isocitrate. Isocitrate is a structural isomer of citric acid, and while enzymatic and chemical processes for the synthesis of triethyl citrate are known, the substrate specificity of enzymes prevents the direct application of these methods to isocitrate. This document, therefore, presents a hypothetical, yet scientifically grounded, technical guide for researchers and drug development professionals. It outlines a potential framework for developing and optimizing such a novel biocatalytic process, drawing upon established principles of enzyme-catalyzed esterification of other polycarboxylic and hydroxy acids.

Theoretical Framework for Biocatalytic Esterification of Isocitrate

The synthesis of this compound involves the esterification of the three carboxylic acid groups of isocitric acid with ethanol. From a biocatalytic perspective, this transformation presents several challenges, including the hydrophilic nature of isocitrate, potential steric hindrance due to its stereochemistry, and the need to drive the reaction equilibrium towards the tri-substituted ester in an aqueous environment where hydrolysis is favored.

Lipases (EC 3.1.1.3) are a class of enzymes that naturally catalyze the hydrolysis of esters but can be effectively used to catalyze ester synthesis in non-aqueous or micro-aqueous environments.[1][2] Their versatility with respect to substrate acceptance and their stability in organic solvents make them prime candidates for the esterification of complex molecules like isocitrate. The generally accepted mechanism for lipase-catalyzed esterification is a Ping-Pong Bi-Bi mechanism, which involves the formation of an acyl-enzyme intermediate.

Proposed Strategy for Enzyme Screening and Selection

Given the lack of specific data for isocitrate, an initial screening of a diverse panel of commercially available lipases would be a critical first step. The goal of this screening would be to identify one or more enzymes capable of recognizing isocitrate as a substrate and catalyzing its esterification with ethanol.

Table 1: Hypothetical Lipase Screening for this compound Synthesis

| Enzyme Source | Immobilization Support | Isocitrate Conversion (%) | Selectivity for this compound (%) |

| Candida antarctica Lipase B (CALB) | Macroporous acrylic resin | 75 | 60 |

| Thermomyces lanuginosus Lipase (TLL) | Granulated silica | 45 | 35 |

| Pseudomonas fluorescens Lipase (PFL) | Octyl-silica | 60 | 50 |

| Rhizomucor miehei Lipase (RML) | Ion-exchange resin | 30 | 25 |

Note: The data in this table is purely illustrative and intended to represent the type of results one would seek in an initial enzyme screening experiment.

Hypothetical Optimization of Reaction Parameters

Once a lead enzyme candidate is identified (e.g., CALB from the hypothetical data above), the next phase would involve the systematic optimization of reaction conditions to maximize the yield and selectivity for this compound. Key parameters to investigate would include:

-

Molar Ratio of Substrates: Varying the ratio of ethanol to isocitrate can significantly influence the reaction equilibrium. An excess of ethanol is typically used to drive the reaction towards the formation of the tri-ester.

-

Enzyme Loading: The concentration of the biocatalyst will affect the reaction rate.

-

Temperature: Enzyme activity is temperature-dependent, with an optimal temperature beyond which denaturation can occur.

-

Water Activity: The removal of water, a byproduct of esterification, is crucial for achieving high conversion rates. This is often accomplished by using molecular sieves or performing the reaction under vacuum.

-

Solvent System: The choice of organic solvent is critical. It must solubilize the substrates to some extent without inactivating the enzyme. Tertiary alcohols like tert-butanol or non-polar solvents like heptane are often used.[3][4]

Table 2: Hypothetical Parameter Optimization for CALB-Catalyzed this compound Synthesis

| Run | Ethanol:Isocitrate Molar Ratio | Temperature (°C) | Enzyme Loading (wt%) | Time (h) | This compound Yield (%) |

| 1 | 3:1 | 50 | 10 | 24 | 45 |

| 2 | 5:1 | 50 | 10 | 24 | 65 |

| 3 | 5:1 | 60 | 10 | 24 | 78 |

| 4 | 5:1 | 60 | 15 | 24 | 85 |

| 5 | 5:1 | 60 | 15 | 48 | 92 |

Note: This table presents hypothetical data to illustrate the results of a process optimization study.

Proposed Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for the key experiments outlined above.

4.1 Protocol for Lipase Screening

-

Materials:

-

Isocitric acid

-

Anhydrous ethanol

-

A selection of immobilized lipases (e.g., Novozym® 435 (CALB), Lipozyme® TL IM (TLL), etc.)

-

tert-Butanol (anhydrous)

-

3Å Molecular sieves (activated)

-

20 mL screw-cap vials

-

-

Procedure:

-

To a 20 mL vial, add isocitric acid (e.g., 0.1 mmol, 19.2 mg).

-

Add anhydrous ethanol in a 5:1 molar ratio to isocitrate (0.5 mmol, 23 mg).

-

Add 5 mL of tert-butanol.

-

Add 200 mg of activated 3Å molecular sieves.

-

Add 50 mg of the immobilized lipase to be screened.

-

Seal the vial and place it in an orbital shaker set to 200 rpm and 50°C.

-

After 24 hours, quench the reaction by filtering out the enzyme.

-

Analyze the supernatant for the presence of isocitrate esters using HPLC or GC-MS.

-

4.2 Protocol for Product Analysis (HPLC)

-

Instrumentation: HPLC system with a UV detector and a suitable reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dilute the reaction supernatant from protocol 4.1 in the initial mobile phase.

-

Quantification: Use external standards of isocitric acid to quantify substrate consumption. If standards for the ethyl esters of isocitrate are not available, relative peak areas can be used to estimate product distribution.

Visualizations of Workflow and Logical Relationships

5.1 Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the development of the proposed enzymatic conversion process.

Caption: A proposed workflow for developing an enzymatic synthesis of this compound.

5.2 Factors Influencing Enzymatic Esterification

This diagram illustrates the key factors and their interplay in the proposed biocatalytic system.

Caption: Key factors influencing the yield in the enzymatic synthesis of this compound.

Conclusion and Future Outlook

The enzymatic synthesis of this compound is a novel area of research with no currently established methods. This guide provides a comprehensive, though hypothetical, framework for researchers to begin exploring this possibility. The successful development of such a process would rely on identifying a suitable lipase with activity towards isocitrate and systematically optimizing the reaction conditions to favor the formation of the tri-ester. Future work could also involve protein engineering to enhance the specificity and efficiency of a candidate enzyme for this particular substrate. The protocols and workflows presented here offer a robust starting point for what could be a promising development in the field of green chemistry and biocatalysis.

References

- 1. Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1) | Helier Scientific ltd [helierscientific.com]

- 2. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative [mdpi.com]

Methodological & Application

Application Note: Synthesis and Purification of Triethyl Isocitrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triethyl isocitrate, the triethyl ester of isocitric acid, is a molecule of interest in various chemical and pharmaceutical research fields. Its structural similarity to triethyl citrate, a widely used non-toxic plasticizer and solvent, suggests potential applications in drug delivery, as a biocompatible solvent, and as a starting material for the synthesis of more complex molecules. This document provides a detailed protocol for the laboratory-scale synthesis and purification of this compound. The methodology is primarily derived from established procedures for the synthesis of the closely related compound, triethyl citrate, given the analogous chemical reactivity of isocitric acid.

The synthesis involves the Fischer esterification of isocitric acid with ethanol. The fundamental steps include the esterification reaction, followed by neutralization of the acidic reaction mixture, and subsequent purification of the crude product through washing, decolorization, and filtration.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | triethyl 1-hydroxypropane-1,2,3-tricarboxylate | [1][2] |

| Molecular Formula | C₁₂H₂₀O₇ | [1][2] |

| Molecular Weight | 276.28 g/mol | [1][2] |

| CAS Number | 16496-37-0 | [1][2] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from methods described for the synthesis of triethyl citrate and outlines a catalyst-free approach.[3][4]

Materials:

-

Isocitric acid

-

Anhydrous ethanol

-

Deionized water

-

Sodium hydroxide solution (e.g., 1 M)

-

Granular activated carbon

-

Diatomaceous earth or celite (for filtration)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filtration flask

-

pH meter or pH indicator strips

-

Rotary evaporator

Procedure:

-

Preparation of Isocitric Acid Solution:

-

Prepare a 30-40% aqueous solution of isocitric acid by dissolving the required amount of isocitric acid in deionized water. For example, to make a 35% solution, dissolve 35 g of isocitric acid in 65 mL of deionized water.

-

-

Esterification Reaction:

-

Transfer the isocitric acid solution to a round-bottom flask.

-

Add anhydrous ethanol to the flask. A molar ratio of ethanol to isocitric acid of 3:1 to 4:1 is recommended to drive the reaction towards completion.[1]

-

Set up the apparatus for reflux with a heating mantle and magnetic stirrer.

-

Heat the reaction mixture to a gentle reflux, typically around 80-85°C, while stirring continuously.[3] The reaction time can vary, but a duration of several hours is generally required for significant conversion. Monitoring the reaction progress by techniques like TLC or GC-MS is advisable if available.

-

-

Neutralization:

-

After the esterification is complete (or has reached equilibrium), cool the reaction mixture to room temperature.

-

Slowly add a sodium hydroxide solution to the esterified solution while stirring to neutralize any unreacted isocitric acid and any acidic byproducts.

-

Monitor the pH and adjust it to a final value between 6.5 and 7.0.[3]

-

Purification of this compound

Procedure:

-

Washing:

-

Transfer the neutralized solution to a separatory funnel.

-

Wash the solution 2-4 times with deionized water to remove any remaining salts, unreacted ethanol, and other water-soluble impurities.[3] For each wash, add an equal volume of deionized water, shake the funnel gently, allow the layers to separate, and then drain the aqueous (lower) layer.

-

-

Decolorization:

-

Transfer the washed organic layer to an Erlenmeyer flask.

-

Add a small amount of granular activated carbon to the solution to remove colored impurities.

-

Stir the mixture for a period (e.g., 30 minutes) at room temperature.

-

-

Filtration:

-

Prepare a filtration setup with a Büchner funnel and a filtration flask. A pad of diatomaceous earth or celite can be used to aid in the removal of fine carbon particles.

-

Filter the solution containing the activated carbon using suction filtration to obtain a clear, colorless filtrate.[3]

-

-

Solvent Removal:

-

Transfer the filtrate to a round-bottom flask.

-

Use a rotary evaporator to remove any remaining water and residual ethanol to yield the purified this compound.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Discussion

The provided protocol offers a general framework for the synthesis of this compound. For researchers requiring higher purity, further purification steps such as vacuum distillation or column chromatography may be necessary. The reaction conditions, particularly temperature and reaction time, can be optimized to improve the yield and purity of the final product. It is also worth noting that while a catalyst-free method is presented, the use of an acid catalyst, such as p-toluenesulfonic acid, could potentially increase the reaction rate, though it would necessitate an additional removal step during purification. The final product should be characterized using appropriate analytical techniques, such as NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy, to confirm its identity and purity.

References

- 1. This compound | 16496-37-0 | Benchchem [benchchem.com]

- 2. This compound | C12H20O7 | CID 11403129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104447326A - Preparation method of triethyl citrate - Google Patents [patents.google.com]

- 4. WO2018094756A1 - Process for producing triethyl citrate - Google Patents [patents.google.com]

Application Note: HPLC Analysis for the Separation of Triethyl Isocitrate Isomers

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the separation of triethyl isocitrate diastereomers. Due to the presence of two chiral centers in the isocitrate moiety, this compound can exist as four stereoisomers. The successful separation of these isomers is crucial for researchers, scientists, and drug development professionals for purity assessment and characterization. This document provides a detailed protocol using a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, which is a robust starting point for method development.

Introduction

This compound is the triethyl ester of isocitric acid, a key intermediate in the citric acid cycle. Isocitric acid possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The esterification to form this compound does not alter these chiral centers. In pharmaceutical and biological research, the stereochemical configuration of a molecule can significantly impact its pharmacological and toxicological properties. Therefore, a reliable analytical method to separate and quantify these isomers is essential.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers and diastereomers[1][2]. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds[1][3][4]. This application note outlines a proposed method utilizing a cellulose-based CSP for the resolution of this compound isomers.

Experimental Protocols

Instrumentation and Consumables

-

HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this proposed method, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel is suggested.

-

Column: Chiralcel® OD-H (or equivalent)

-

Dimensions: 250 mm x 4.6 mm

-

Particle Size: 5 µm

-

-

Mobile Phase Solvents: HPLC grade n-Hexane and 2-Propanol (Isopropanol, IPA).

-

Sample Solvent: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).

-

Sample Vials: 2 mL amber glass vials with PTFE septa.

Sample Preparation

-

Prepare a stock solution of the this compound isomer mixture at a concentration of 1 mg/mL in the sample solvent.

-

From the stock solution, prepare a working standard of 100 µg/mL by diluting with the sample solvent.

-

Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Chromatographic Conditions

The following conditions are proposed as a starting point for method development.

| Parameter | Proposed Condition |

| Column | Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

| Run Time | Approximately 30 minutes (adjust as needed) |

Method Development and Optimization

The separation of chiral compounds can be highly selective and may require optimization[5][6]. If the initial conditions do not provide adequate resolution, consider the following adjustments:

-

Mobile Phase Composition: Vary the ratio of n-Hexane to 2-Propanol. Increasing the percentage of 2-Propanol will generally decrease retention times, while decreasing it will increase retention and may improve resolution.

-

Flow Rate: Adjusting the flow rate can influence peak shape and resolution. A lower flow rate may improve separation.

-

Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Testing temperatures between 15 °C and 40 °C is recommended.

Data Presentation

The following table presents hypothetical quantitative data for a successful separation of the four this compound stereoisomers based on the proposed method.

| Isomer | Retention Time (min) | Peak Area (mAU*s) | Relative Abundance (%) |

| Isomer 1 | 12.5 | 450.2 | 24.8 |

| Isomer 2 | 15.8 | 455.1 | 25.1 |

| Isomer 3 | 19.2 | 448.9 | 24.7 |

| Isomer 4 | 22.1 | 461.5 | 25.4 |

| Total | - | 1815.7 | 100.0 |

Note: This data is for illustrative purposes only and actual results may vary.

Mandatory Visualizations

Logical Relationship of this compound Isomers

Isocitric acid has two chiral centers, leading to four stereoisomers. These consist of two pairs of enantiomers, with the pairs being diastereomers to each other.

Caption: Stereoisomeric relationships of this compound.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the workflow for the HPLC analysis of this compound isomers.

Caption: HPLC analysis workflow for this compound isomers.

Conclusion

The proposed HPLC method provides a strong starting point for the separation of this compound stereoisomers. The use of a polysaccharide-based chiral stationary phase is a well-established strategy for resolving complex chiral mixtures. Researchers, scientists, and drug development professionals can adapt and optimize this protocol to meet their specific analytical needs for the characterization and purity assessment of this compound.

References

- 1. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

Application Note: Utilizing Triethyl Isocitrate as a Cell-Permeable Precursor for Intracellular Isocitrate Dehydrogenase Activity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocitrate dehydrogenases (IDH1, IDH2, and IDH3) are critical metabolic enzymes that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH or NADH in the process.[1] These enzymes are central to cellular energy metabolism, redox balance, and various biosynthetic pathways. Dysregulation of IDH activity is implicated in several diseases, including cancer, making them attractive targets for therapeutic intervention.

Studying intracellular IDH activity often requires methods that can deliver the enzyme's substrate, isocitrate, across the cell membrane. Isocitrate itself is a charged molecule with poor cell permeability. Triethyl isocitrate, an esterified form of isocitrate, offers a solution to this challenge. As a more lipophilic molecule, it can readily cross cell membranes. Once inside the cell, endogenous esterases are expected to hydrolyze the ethyl ester groups, releasing isocitrate and making it available for metabolism by intracellular IDH enzymes. This "pro-substrate" approach enables the investigation of intracellular IDH activity in a more physiologically relevant context.

This application note provides a detailed protocol for using this compound to assess intracellular IDH activity in cultured cells. The methodology involves the cellular delivery of this compound, followed by the preparation of cell lysates and the subsequent measurement of IDH activity using a colorimetric assay.

Principle of the Method

The assay is based on a two-step process. First, cultured cells are incubated with this compound, which diffuses across the cell membrane. Intracellular esterases then convert this compound into isocitrate. In the second step, the cells are lysed, and the activity of IDH in the lysate is measured. The IDH-catalyzed conversion of the newly formed isocitrate to α-ketoglutarate is coupled to the reduction of NADP⁺ to NADPH. The resulting NADPH reduces a probe, generating a colored product that can be quantified by measuring its absorbance, typically at 450 nm. The rate of color development is directly proportional to the IDH activity in the cell lysate.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for IDH Isoforms

| Parameter | IDH1 (cytosolic, NADP⁺-dependent) | IDH2 (mitochondrial, NADP⁺-dependent) | IDH3 (mitochondrial, NAD⁺-dependent) |

| Substrate | Isocitrate | Isocitrate | Isocitrate |

| Cofactor | NADP⁺ | NADP⁺ | NAD⁺ |

| Kₘ for Isocitrate (µM) | 10-50 | 10-50 | 50-150 |

| Vₘₐₓ (U/mg) | Variable | Variable | Variable |

| Cellular Location | Cytoplasm, Peroxisomes | Mitochondria | Mitochondria |

Note: Actual kinetic values can vary depending on the specific enzyme, assay conditions, and cell type.

Experimental Protocols

Part 1: Cellular Treatment with this compound

This part of the protocol describes how to load cultured cells with isocitrate using this compound.

Materials:

-

Cultured cells (adherent or suspension)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell scraper (for adherent cells)

-

Centrifuge

Procedure:

-

Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent such as DMSO.

-

Cell Treatment:

-

Remove the culture medium.

-

Add fresh complete medium containing the desired final concentration of this compound (a titration from 1 to 100 µM is recommended to determine the optimal concentration for your cell type).

-

Incubate the cells for a suitable period (e.g., 2-4 hours) at 37°C in a CO₂ incubator. This allows for cellular uptake and hydrolysis of this compound.

-

-

Cell Harvesting:

-

Adherent cells: Aspirate the medium, wash the cells twice with ice-cold PBS, and then harvest the cells using a cell scraper in an appropriate volume of IDH Assay Buffer (see Part 2).

-

Suspension cells: Centrifuge the cell suspension to pellet the cells. Aspirate the medium, wash the cells twice with ice-cold PBS, and resuspend the cell pellet in an appropriate volume of IDH Assay Buffer.

-

-

Cell Lysis:

-

Homogenize or sonicate the cell suspension on ice.

-

Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to remove insoluble material.

-

Collect the supernatant, which contains the cell lysate with active IDH, for immediate use in the IDH activity assay.

-

Part 2: Measurement of Isocitrate Dehydrogenase Activity

This part of the protocol is adapted from commercially available colorimetric IDH assay kits.

Materials:

-

Cell lysate (from Part 1)

-

IDH Assay Buffer

-

NADP⁺ and/or NAD⁺ solution

-

IDH Substrate (Isocitrate, for positive control)

-

Developer solution (containing a tetrazolium salt)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Reaction Mix Preparation: Prepare a reaction mix for each sample to be tested. For each well, combine the necessary volume of IDH Assay Buffer, NADP⁺ (for IDH1/2) or NAD⁺ (for IDH3), and the developer solution.

-

Sample and Control Wells:

-

Sample Wells: Add the prepared cell lysate to the wells of a 96-well plate.

-

Background Control Wells: To correct for background absorbance, prepare parallel wells containing the cell lysate but without the addition of the NADP⁺/NAD⁺ cofactor.

-

Positive Control Wells: Use a known amount of purified IDH enzyme or a cell lysate known to have high IDH activity.

-

-

Initiate the Reaction: Add the reaction mix to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 450 nm in kinetic mode every 1-5 minutes for at least 30-60 minutes.

-

Data Analysis:

-

Calculate the change in absorbance over time (ΔOD/minute).

-

Subtract the rate of the background control from the rate of the sample wells.

-

The IDH activity can be calculated based on a standard curve generated with known concentrations of NADPH or NADH. One unit of IDH is the amount of enzyme that generates 1.0 µmole of NADPH or NADH per minute at 37°C.

-

Visualizations

Caption: Experimental workflow for measuring intracellular IDH activity.

Caption: Metabolic conversion of this compound for IDH activity.

References

Application Notes and Protocols: Triethyl Isocitrate in Enzymatic Assays for Isocitrate Lyase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate lyase (ICL) is a key enzyme in the glyoxylate cycle, an essential metabolic pathway for bacteria, fungi, and plants, enabling them to utilize two-carbon compounds for growth. This pathway is absent in vertebrates, making ICL an attractive target for the development of novel antimicrobial and antifungal agents. The enzymatic assay of ICL is fundamental for studying its kinetics, screening for inhibitors, and understanding its role in microbial metabolism.

These application notes provide a detailed protocol for the standard enzymatic assay of isocitrate lyase using its natural substrate, DL-isocitric acid. Furthermore, we present a hypothetical protocol for the investigation of triethyl isocitrate as a potential substrate or pro-substrate for ICL. While the use of this compound in ICL assays is not established in the literature, this document provides a framework for researchers interested in exploring its potential utility.

Principle of the Isocitrate Lyase Assay

The standard assay for isocitrate lyase is a continuous spectrophotometric rate determination. Isocitrate lyase catalyzes the cleavage of isocitrate into succinate and glyoxylate. The production of glyoxylate is monitored by its reaction with phenylhydrazine to form glyoxylate phenylhydrazone, which absorbs light at 324 nm. The rate of increase in absorbance at 324 nm is directly proportional to the isocitrate lyase activity.[1]

Reaction Scheme:

-

Isocitrate → Succinate + Glyoxylate (catalyzed by Isocitrate Lyase)

-

Glyoxylate + Phenylhydrazine → Glyoxylate Phenylhydrazone

Data Presentation

Table 1: Reagents for Standard Isocitrate Lyase Assay

| Reagent | Stock Concentration | Volume per Assay (mL) | Final Concentration |

| Imidazole Buffer, pH 6.8 | 50 mM | 0.60 | 30 mM |

| Magnesium Chloride (MgCl₂) | 50 mM | 0.10 | 5 mM |

| Ethylenediaminetetraacetic Acid (EDTA) | 10 mM | 0.10 | 1 mM |

| Phenylhydrazine HCl | 40 mM | 0.10 | 4 mM |

| DL-Isocitric Acid | 10 mM | 0.10 | 1 mM |

| Isocitrate Lyase Enzyme | 0.05 - 0.07 units/mL | 0.10 | 0.005 - 0.007 units |

| Total Volume | 1.00 |

Table 2: Hypothetical Reagent Concentrations for this compound Assay

| Reagent | Stock Concentration | Volume per Assay (mL) | Final Concentration |

| Imidazole Buffer, pH 6.8 | 50 mM | 0.60 | 30 mM |

| Magnesium Chloride (MgCl₂) | 50 mM | 0.10 | 5 mM |

| Ethylenediaminetetraacetic Acid (EDTA) | 10 mM | 0.10 | 1 mM |

| Phenylhydrazine HCl | 40 mM | 0.10 | 4 mM |

| This compound | 10 mM | 0.10 | 1 mM |

| Isocitrate Lyase Enzyme | 0.05 - 0.07 units/mL | 0.10 | 0.005 - 0.007 units |

| Total Volume | 1.00 |

Experimental Protocols

Protocol 1: Standard Enzymatic Assay for Isocitrate Lyase

This protocol is adapted from the established method for determining isocitrate lyase activity.[1]

Materials:

-

Imidazole

-

Magnesium Chloride (MgCl₂)

-

Ethylenediaminetetraacetic Acid (EDTA)

-

Phenylhydrazine Hydrochloride

-

DL-Isocitric Acid, Trisodium Salt

-

Isocitrate Lyase

-

Deionized water

-

1 M HCl

-

Spectrophotometer capable of measuring absorbance at 324 nm

-

Thermostatted cuvette holder

-

Cuvettes (1 cm path length)

Reagent Preparation:

-

50 mM Imidazole Buffer, pH 6.8: Dissolve imidazole in deionized water to a final concentration of 50 mM. Adjust the pH to 6.8 at 30°C with 1 M HCl.

-

50 mM MgCl₂ Solution: Dissolve MgCl₂ in deionized water.

-

10 mM EDTA Solution: Dissolve EDTA, disodium salt, in deionized water.

-

40 mM Phenylhydrazine HCl Solution: Prepare fresh by dissolving phenylhydrazine hydrochloride in deionized water.

-

10 mM DL-Isocitric Acid Solution: Dissolve DL-isocitric acid, trisodium salt, in deionized water.

-

Isocitrate Lyase Enzyme Solution: Immediately before use, prepare a solution containing 0.05 - 0.07 units/mL of isocitrate lyase in cold 50 mM Imidazole Buffer, pH 6.8.

Assay Procedure:

-

Pipette the following reagents into a cuvette:

-

0.60 mL of 50 mM Imidazole Buffer

-

0.10 mL of 50 mM MgCl₂

-

0.10 mL of 10 mM EDTA

-

0.10 mL of 40 mM Phenylhydrazine HCl

-

0.10 mL of 10 mM DL-Isocitric Acid

-

-

Mix by inversion and equilibrate to 30°C in a thermostatted spectrophotometer.

-

Monitor the absorbance at 324 nm until a stable baseline is achieved.

-

Initiate the reaction by adding 0.10 mL of the Isocitrate Lyase Enzyme Solution.

-

Immediately mix by inversion and record the increase in absorbance at 324 nm for approximately 5 minutes.

-